Rezivertinib, also known as BPI-7711, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is specifically designed to target mutations in the epidermal growth factor receptor, particularly the T790M mutation, which is commonly associated with resistance to earlier generations of epidermal growth factor receptor inhibitors. Rezivertinib has shown promising efficacy in treating advanced non-small cell lung cancer (NSCLC) with these mutations, demonstrating a favorable safety profile in clinical trials .
Rezivertinib is classified as an antineoplastic agent, primarily used in oncology for the treatment of NSCLC. Its development has been documented in various clinical studies, including phase I and II trials that assess its safety and efficacy . The compound is synthesized through advanced chemical methodologies aimed at optimizing its interaction with mutant forms of the epidermal growth factor receptor .
The synthesis of rezivertinib involves multi-step organic reactions that typically include:
Analytical techniques like liquid chromatography-mass spectrometry are employed to characterize the synthesized compound and confirm its purity and structure .
The molecular formula of rezivertinib is , with a molecular weight of 365.46 g/mol. The compound features several key structural elements:
The three-dimensional structure can be visualized using computational modeling tools, which can predict how rezivertinib interacts with its target at the molecular level .
Rezivertinib undergoes several chemical reactions during its mechanism of action:
These reactions are critical for understanding both the efficacy and potential side effects of rezivertinib in clinical applications .
Rezivertinib operates by selectively inhibiting mutant forms of the epidermal growth factor receptor. The mechanism involves:
Clinical studies have demonstrated significant tumor response rates, with an objective response rate of 59.3% reported in trials involving patients with T790M mutations .
Key physical properties include:
These properties are essential for formulation development in pharmaceutical applications .
Rezivertinib is primarily applied in oncology for treating advanced non-small cell lung cancer characterized by specific mutations in the epidermal growth factor receptor. Its applications include:
The promising results from clinical trials suggest that rezivertinib could become a standard treatment option for patients with resistant forms of lung cancer .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3